Benzofuran-2-carbonyl chloride
Overview
Description
Benzofuran-2-carbonyl chloride is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is particularly significant due to its utility in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Benzofuran-2-carbonyl chloride, like other benzofuran derivatives, has been found to exhibit strong biological activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Action Environment
It is known that the chemical properties of benzofuran derivatives can be influenced by the presence of different substituents , which could potentially be affected by environmental conditions.
Biochemical Analysis
Biochemical Properties
Benzofuran-2-carbonyl chloride, like other benzofuran derivatives, has been found to have strong biological activities
Cellular Effects
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzofuran-2-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form benzofuran-2-carboxylic acid.
Reduction: It can be reduced to benzofuran-2-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine.
Hydrolysis: This reaction occurs readily in aqueous conditions.
Reduction: Lithium aluminum hydride is used in anhydrous conditions to prevent side reactions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Benzofuran-2-carboxylic acid: Formed from hydrolysis.
Benzofuran-2-methanol: Formed from reduction.
Scientific Research Applications
Benzofuran-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, such as antimicrobial and anticancer agents.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Benzofuran-3-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 3-position.
Benzothiophene-2-carbonyl chloride: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Naphthofuran-2-carbonyl chloride: Contains an additional fused benzene ring.
Uniqueness: Benzofuran-2-carbonyl chloride is unique due to its specific reactivity and the position of the carbonyl chloride group, which influences its chemical behavior and applications. Its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-benzofuran-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRDTZQVOCKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194515 | |
Record name | 2-Benzofurancarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-28-6 | |
Record name | 2-Benzofurancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41717-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofurancarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41717-28-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzofurancarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzofuran-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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